2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a difluoromethyl group, and a pyrazolo[3,4-b]pyridin-6(7H)-one core. Its molecular formula is C15H17F2N3O, and it has a molecular weight of 325.31 g/mol .
Preparation Methods
The synthesis of 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves several steps. One common synthetic route includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This method is efficient and yields high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes or receptors involved in critical biological pathways . The compound’s unique structure allows it to form stable complexes with these targets, thereby modulating their activity.
Comparison with Similar Compounds
2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be compared with other similar compounds, such as:
- 3-[2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the difluoromethyl group in this compound imparts unique properties, such as increased stability and reactivity, making it distinct from its analogs.
Properties
IUPAC Name |
2-cyclopentyl-4-(difluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c13-11(14)8-5-10(18)15-12-9(8)6-17(16-12)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDMGDHVTAIORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C3C(=CC(=O)NC3=N2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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